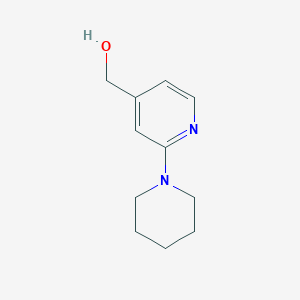

(2-Piperidinopyrid-4-yl)methanol

Description

(2-Piperidinopyrid-4-yl)methanol is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a hydroxymethyl group and at the 2-position with a piperidine moiety.

Properties

IUPAC Name |

(2-piperidin-1-ylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-9-10-4-5-12-11(8-10)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQDFPCLEBLUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594595 | |

| Record name | [2-(Piperidin-1-yl)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888070-04-0 | |

| Record name | [2-(Piperidin-1-yl)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Piperidine derivatives, which include (2-piperidinopyrid-4-yl)methanol, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry.

Mode of Action

The mode of action of (2-Piperidinopyrid-4-yl)methanol involves two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst. The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular.

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives.

Biological Activity

(2-Piperidinopyrid-4-yl)methanol, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article explores its mechanisms of action, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

(2-Piperidinopyrid-4-yl)methanol is characterized by a piperidine ring attached to a pyridine moiety, which contributes to its unique chemical properties. The compound's structure allows for various interactions with biological targets, influencing its biological activity.

The biological activity of (2-Piperidinopyrid-4-yl)methanol primarily involves its interaction with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant biological effects.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Binding : It may bind to specific receptors, altering their activity and influencing downstream signaling pathways.

Antimicrobial Properties

Research indicates that (2-Piperidinopyrid-4-yl)methanol exhibits antimicrobial activity against several bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

Several studies have highlighted the anticancer properties of (2-Piperidinopyrid-4-yl)methanol:

- Cell Line Studies : In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The observed IC50 values indicate potent activity against these cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. The compound may interact with the p53 pathway, enhancing apoptotic signaling in cancer cells.

Neuroprotective Effects

Emerging evidence suggests that (2-Piperidinopyrid-4-yl)methanol may possess neuroprotective properties. It has been studied for its potential role in inhibiting acetylcholinesterase (AChE) activity, which is crucial in Alzheimer's disease therapy:

- AChE Inhibition : The compound demonstrated significant inhibition of AChE in vitro, suggesting potential benefits in cognitive enhancement and neuroprotection.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of (2-Piperidinopyrid-4-yl)methanol against multi-drug resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an alternative treatment option.

- Anticancer Research : In a recent study published in Cancer Research, the compound was tested on xenograft models of breast cancer. Results showed a significant reduction in tumor volume when treated with (2-Piperidinopyrid-4-yl)methanol compared to controls, emphasizing its therapeutic potential.

Comparison with Similar Compounds

Key Findings and Implications

Piperidine Substitution: The presence of a piperidine ring in (2-Piperidinopyrid-4-yl)methanol provides conformational flexibility and basicity, distinguishing it from simpler pyridine methanol derivatives.

Aromatic Substituents : Halogenated benzyl groups in analogs (e.g., compound 7 ) improve target selectivity but may compromise solubility.

Heterocycle Choice : Pyrimidine-based analogs () offer enhanced hydrogen-bonding capacity, suggesting divergent therapeutic applications compared to pyridine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.